2-Amino-5'-methyl-2'-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indol]-2-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5’-methyl-2’-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1’,2’-dihydro-3-azaspiro[bicyclo[310]hexane-6,3’-indol]-2-ene-1,5-dicarbonitrile is a complex organic compound featuring a spirocyclic indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5’-methyl-2’-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1’,2’-dihydro-3-azaspiro[bicyclo[310]hexane-6,3’-indol]-2-ene-1,5-dicarbonitrile typically involves multi-step organic synthesisKey reagents include phenylhydrazine hydrochloride and cyclohexanone, with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-5’-methyl-2’-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1’,2’-dihydro-3-azaspiro[bicyclo[31
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for various therapeutic targets.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure could allow for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indomethacin share the indole core structure.
Spirocyclic compounds: Spirooxindoles and spirocyclic lactams are structurally related.
Uniqueness
The combination of the spirocyclic indole structure with the specific functional groups in 2-Amino-5’-methyl-2’-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1’,2’-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3’-indol]-2-ene-1,5-dicarbonitrile makes it unique. This structural complexity may confer distinct biological activities and chemical reactivity, setting it apart from simpler analogs.
Properties
Molecular Formula |
C21H21N7O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2'-amino-5-methyl-2-oxo-4',4'-bis[(propan-2-ylideneamino)oxy]spiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile |
InChI |
InChI=1S/C21H21N7O3/c1-11(2)27-30-21(31-28-12(3)4)19(10-23)18(9-22,16(24)26-21)20(19)14-8-13(5)6-7-15(14)25-17(20)29/h6-8H,1-5H3,(H2,24,26)(H,25,29) |
InChI Key |
RWNJFOWOBIJSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C4(C3(C(N=C4N)(ON=C(C)C)ON=C(C)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.